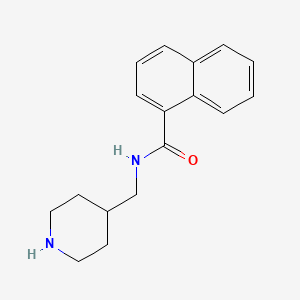![molecular formula C11H15ClN2O2 B13865758 Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring bearing a carboxylic acid group, and it is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate typically involves the reaction of 5-chloropyridine-2-amine with ethyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a butanoate group.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: This compound has a different aromatic ring structure but shares similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)4-3-7-13-10-6-5-9(12)8-14-10/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
Clave InChI |
QVSGCCGUIJLKTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCNC1=NC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)



![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)



![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)



